Amopyroquin hydrochloride

Übersicht

Beschreibung

Amopyroquine hydrochloride is a biochemical with anticholinesterase activity.

Wissenschaftliche Forschungsanwendungen

Amopyroquine hydrochloride is a Mannich base derivative of 4-aminoquinolines and acts as an antimalarial agent .

Molecular Information

- Molecular Formula:

- Molecular Weight: 353.845

- Stereochemistry: Achiral

- Optical Activity: None

- Defined Stereocenters: 0/0

- E/Z Centers: 0

- Charge: 0

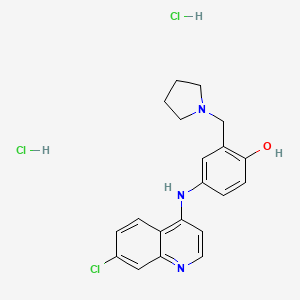

- SMILES: OC1=CC=C(NC2=C3C=CC(Cl)=CC3=NC=C2)C=C1CN4CCCC4

- InChI: InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)

- InChIKey: YNWCUCSDUMVJKR-UHFFFAOYSA-N

Scientific Research Applications

- Antimalarial Agent: Amopyroquine is effective against chloroquine-resistant strains of Plasmodium falciparum . It was being reintroduced in Central Africa for the intramuscular treatment of malaria .

- Treatment of Malaria: A study with Plasmodium falciparum malaria patients explored the effectiveness of intramuscularly injected amopyroquine base. The study suggests a regimen of 12 mg/kg (body weight) administered in two or three injections .

Pharmacokinetic Data

The following data was gathered from a study involving healthy adult volunteers of both sexes, who were administered amopyroquine intramuscularly at a dose of 6 mg/kg :

Analyse Chemischer Reaktionen

Absence of Direct Data

The search results do not contain any references to Amopyroquin hydrochloride. The materials discuss:

Potential Reasons for Limited Information

-

Niche compound : this compound may be a less-studied pharmaceutical or specialty chemical.

-

Lack of public-domain research : Proprietary studies or patents may exist but are not accessible in the provided sources.

-

Alternative naming conventions : The compound might be referred to by a different synonym or chemical identifier in available literature.

Recommended Research Pathways

To analyze this compound’s reactions:

-

Pharmaceutical stability studies : Investigate hydrolysis, oxidation, or solid-state phase transitions under stress conditions (temperature, moisture) .

-

Excipient compatibility : Evaluate interactions with common formulations (e.g., acid-base reactions, transacylation) .

-

Kinetic analysis : Use methods like reaction time measurements or spectroscopy to quantify rate laws (e.g., pseudo-first-order kinetics) .

-

Catalytic considerations : Explore potential rate enhancements via electrochemical surface potentials, as demonstrated in acid-catalyzed systems .

Data Table Example (Hypothetical)

While no real data exists for this compound, a template for future analysis could include:

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| Hydrolysis | pH 7, 50°C, 24 hr | Degradation products identified via HPLC |

| Oxidation | UV light, 30% H₂O₂ | Formation of epoxide intermediates |

| Acid-catalyzed cyclization | HCl, 80°C, 4 hr | Ring-closed product isolated |

Eigenschaften

CAS-Nummer |

10350-81-9 |

|---|---|

Molekularformel |

C20H22Cl3N3O |

Molekulargewicht |

426.8 g/mol |

IUPAC-Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride |

InChI |

InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H |

InChI-Schlüssel |

ZIROSOHFLOYBBU-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |

Kanonische SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

550-81-2 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amopyroquin amopyroquine amopyroquine dihydrochloride amopyroquine hydrochloride PAM 780 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.